1,3-Bis(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propan-2-one
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Overview
Description
1,3-Bis(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propan-2-one is a chemical compound with a unique structure that includes two sulfanylidene groups and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propan-2-one typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of sulfur-containing reagents and tetrazole precursors. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene groups to thiol groups.
Substitution: The tetrazole rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce various functional groups into the tetrazole rings.
Scientific Research Applications
1,3-Bis(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as an antimicrobial or anticancer agent.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propan-2-one involves its interaction with specific molecular targets. The sulfanylidene groups and tetrazole rings can interact with enzymes, metal ions, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Bis(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propan-2-one include other tetrazole derivatives and sulfur-containing compounds. Examples include:
- 1,3-Bis(5-mercapto-2H-tetrazol-1-yl)propan-2-one
- 1,3-Bis(5-thioxo-2H-tetrazol-1-yl)propan-2-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of sulfanylidene groups and tetrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62802-03-3 |
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Molecular Formula |
C5H6N8OS2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1,3-bis(5-sulfanylidene-2H-tetrazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H6N8OS2/c14-3(1-12-4(15)6-8-10-12)2-13-5(16)7-9-11-13/h1-2H2,(H,6,10,15)(H,7,11,16) |
InChI Key |
PFCJJBCSUAECPK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CN1C(=S)N=NN1)N2C(=S)N=NN2 |
Origin of Product |
United States |
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